6-Phenyl-5-hexenoic acid, methyl ester
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Overview
Description
6-Phenyl-5-hexenoic acid, methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a phenyl group attached to a hexenoic acid backbone, with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-5-hexenoic acid, methyl ester typically involves the esterification of 6-Phenyl-5-hexenoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-5-hexenoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing esters to alcohols.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: 6-Phenyl-5-hexenoic acid.
Reduction: 6-Phenyl-5-hexenol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
6-Phenyl-5-hexenoic acid, methyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the inhibition of specific enzymes.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 6-Phenyl-5-hexenoic acid, methyl ester involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hexenoate: Similar structure but lacks the phenyl group.
Methyl 5-hexynoate: Contains a triple bond instead of a double bond in the hexenoic acid chain.
Methyl benzoate: Contains a benzene ring but lacks the hexenoic acid chain
Uniqueness
6-Phenyl-5-hexenoic acid, methyl ester is unique due to the presence of both a phenyl group and a hexenoic acid chain. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
85396-64-1 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
methyl (E)-6-phenylhex-5-enoate |
InChI |
InChI=1S/C13H16O2/c1-15-13(14)11-7-3-6-10-12-8-4-2-5-9-12/h2,4-6,8-10H,3,7,11H2,1H3/b10-6+ |
InChI Key |
CUAFVHKUQUVEAG-UXBLZVDNSA-N |
Isomeric SMILES |
COC(=O)CCC/C=C/C1=CC=CC=C1 |
Canonical SMILES |
COC(=O)CCCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
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